molecular formula C18H18N4O3S B14963736 4-amino-N-(2,5-dimethoxybenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

4-amino-N-(2,5-dimethoxybenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B14963736
M. Wt: 370.4 g/mol
InChI Key: OKHDMXBDYMDJRW-UHFFFAOYSA-N
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Description

4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE: shares structural similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

    Structural Uniqueness: The combination of the thiazole, pyridine, and dimethoxyphenyl groups in a single molecule provides unique chemical properties and potential biological activities.

    Functional Uniqueness: The specific arrangement of functional groups allows for unique interactions with biological targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-amino-N-[(2,5-dimethoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C18H18N4O3S/c1-24-12-6-7-14(25-2)11(9-12)10-21-18(23)17-15(19)16(22-26-17)13-5-3-4-8-20-13/h3-9H,10,19H2,1-2H3,(H,21,23)

InChI Key

OKHDMXBDYMDJRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N

Origin of Product

United States

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